[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine
Overview
Description
The compound seems to be a derivative of 5-Bromo-2-methoxybenzyl alcohol and 2,4-Dimethoxybenzylamine . These are organic compounds used as building blocks in organic synthesis .
Synthesis Analysis
5-Bromo-2-methoxybenzyl alcohol has been used in the synthesis of 5-bromo-2-methoxyphenylacetic acid . 2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile .Molecular Structure Analysis
The molecular structure of these compounds can be represented by their SMILES string. For 5-Bromo-2-methoxybenzyl alcohol, the SMILES string isCOc1ccc(Br)cc1CO
. Chemical Reactions Analysis
2,4-Dimethoxybenzylamine is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one .Physical and Chemical Properties Analysis
5-Bromo-2-methoxybenzyl alcohol is a solid with a melting point of 68-71 °C (lit.) . Its molecular weight is 217.06 .Safety and Hazards
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(2,3-dimethoxyphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-20-15-8-7-14(18)9-13(15)11-19-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,19H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBXQSGKFQPACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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